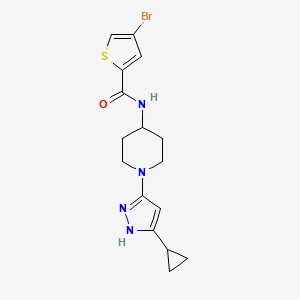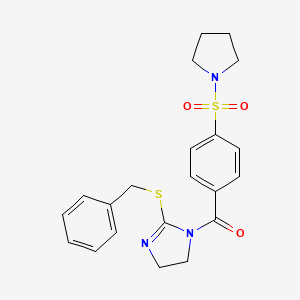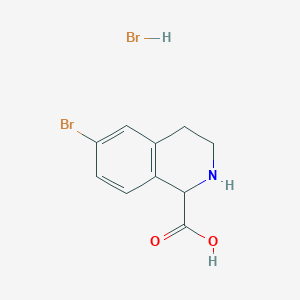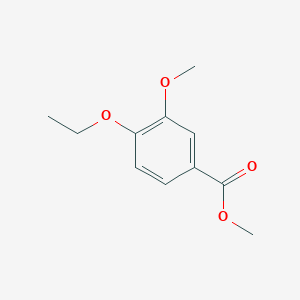![molecular formula C26H20ClN3O2S B3015713 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 899760-60-2](/img/structure/B3015713.png)
2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis Applications
- The compound is involved in the synthesis of new heterocyclic compounds like thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine derivatives. These derivatives are obtained through reactions with compounds like acetic anhydride, acid chloride, hydrazine hydrate, and others. The synthesized compounds have potential applications in various fields, including medicinal chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Analgesic Activities
- Novel series of compounds synthesized using isoxazolyl chromeno[2,3-d]pyrimidin-4-ones have shown significant antimicrobial activity, potent anti-inflammatory, and analgesic activities. This suggests their potential use in pharmaceutical applications (Rajanarendar et al., 2012).
Chemosensor Applications
- Derivatives of chromeno[d]pyrimidine have been used as chemosensors, specifically for detecting Hg2+ ions. One derivative exhibited excellent sensitivity towards Hg2+ ions by changing color, indicating its potential application in environmental monitoring (Jamasbi et al., 2021).
Synthesis of Fused Chromone-Pyrimidine Hybrids
- The compound aids in the synthesis of novel fused chromone–pyrimidine hybrids, which could have potential applications in medicinal chemistry and drug discovery (Sambaiah et al., 2017).
Optical Properties in Heterocycles
- 2-Functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, synthesized using similar chemical structures, have been studied for their optical properties, suggesting potential applications in materials science, particularly in the development of dyes and fluorescent materials (Bogza et al., 2018).
Antimicrobial and Antitubercular Activities
- Some derivatives of chromeno[2,3-d]pyrimidines have been evaluated for their antimicrobial and antitubercular activities, suggesting their use in the development of new antimicrobial agents (Kamdar et al., 2011).
Cytotoxic Evaluation for Cancer Treatment
- Novel chromenes and chromene(2,3-d)pyrimidines have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating their potential use in cancer therapy (Mahmoud et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in the cAMP-dependent pathway, which is involved in many cellular processes, including metabolism, ion transport, and protein phosphorylation .
Mode of Action
The compound interacts with its target by inhibiting its activity . This means that the compound competes with ATP for binding to the kinase, thereby preventing the phosphorylation of substrate proteins .
Biochemical Pathways
The inhibition of the cAMP-dependent protein kinase catalytic subunit alpha affects the cAMP-dependent pathway . This pathway is involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism . Downstream effects of this inhibition can lead to changes in these metabolic processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability is unknown.
Result of Action
The inhibition of the cAMP-dependent protein kinase catalytic subunit alpha by this compound can lead to a decrease in the phosphorylation of substrate proteins . This can result in alterations in various cellular processes, including metabolism and ion transport . .
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-6-2-4-8-21(16)28-23(31)15-33-26-20-14-18-7-3-5-9-22(18)32-25(20)29-24(30-26)17-10-12-19(27)13-11-17/h2-13H,14-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHPGRDAVTTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)
![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)


![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)

![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)
![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)
